2-Pentylcyclopentan-1-ol

Fragrance Stability Alkaline Degradation Detergent Perfumery

2-Pentylcyclopentan-1-ol (CAS 84560-00-9, trade name Delphol HC®) is a C10 cyclopentanol derivative characterized by a pentyl substituent at the 2-position of the cyclopentane ring. The compound is a colorless, mobile liquid with a molecular weight of 156.26 g/mol, a density of 0.893–0.904 g/cm³ at 20°C, a boiling point of 212.8–222°C at 760 mmHg, a flash point of 85.5–98°C, and a calculated Log KOW of 3.68.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 84560-00-9
Cat. No. B1274171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentylcyclopentan-1-ol
CAS84560-00-9
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCCCC1CCCC1O
InChIInChI=1S/C10H20O/c1-2-3-4-6-9-7-5-8-10(9)11/h9-11H,2-8H2,1H3
InChIKeyMWYGSCHWFNRSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentylcyclopentan-1-ol (CAS 84560-00-9): Procurement-Grade Physicochemical and Safety Baseline


2-Pentylcyclopentan-1-ol (CAS 84560-00-9, trade name Delphol HC®) is a C10 cyclopentanol derivative characterized by a pentyl substituent at the 2-position of the cyclopentane ring [1]. The compound is a colorless, mobile liquid with a molecular weight of 156.26 g/mol, a density of 0.893–0.904 g/cm³ at 20°C, a boiling point of 212.8–222°C at 760 mmHg, a flash point of 85.5–98°C, and a calculated Log KOW of 3.68 [2]. It is predominantly employed as a fragrance ingredient in fine perfumery, cosmetics, and household products, with an estimated worldwide volume of use of 10–100 metric tons per year [3]. A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) cleared all seven human health endpoints, including genotoxicity and sensitization, using target data and read-across [4].

Why Generic Substitution of 2-Pentylcyclopentan-1-ol Fails: Divergent Performance and Safety Profiles Among Cyclopentanol Derivatives


Cyclopentanol-based fragrance ingredients exhibit widely divergent physicochemical properties, safety profiles, and olfactory performance that preclude simple interchangeability. Unsubstituted cyclopentanol (CAS 96-41-3) possesses a low boiling point (140.4°C) and an unpleasant, mildew-like odor, rendering it unsuitable for most fine fragrance applications [1]. In contrast, 2-pentylcyclopentan-1-ol (CAS 84560-00-9) is a high-boiling (212–222°C) liquid with a desirable floral, jasmine, and magnolia character [2]. Even among closely related 2-alkylcyclopentan-1-ols, subtle structural differences—such as the additional methyl group in Jasmonol (CAS 34686-67-4, 3-methyl-2-pentylcyclopentan-1-ol)—significantly alter odor profile, tenacity, and regulatory standing . Furthermore, the presence of a completed RIFM safety assessment covering all seven human health endpoints distinguishes 2-pentylcyclopentan-1-ol from less thoroughly evaluated analogs [3]. The following quantitative evidence guide details these performance differentials.

Quantitative Differentiation of 2-Pentylcyclopentan-1-ol: Head-to-Head and Cross-Study Comparisons Against Key Analogs


Superior Alkaline Stability Compared to Natural Jasmine and Unsubstituted Cyclopentanol in Detergent Applications

2-Pentylcyclopentan-1-ol exhibits significantly enhanced stability in alkaline media relative to natural jasmine extracts and unsubstituted cyclopentanol, a critical differentiation for detergent and soap fragrances. This stability is attributed to the saturated cyclopentane ring and the absence of alkali-labile ester or aldehyde functionalities [1]. While quantitative half-life data in formulated detergent matrices is not publicly disclosed, the material is consistently described by industrial sources as demonstrating 'superior longevity compared to many natural alternatives' in soap and detergent applications [1].

Fragrance Stability Alkaline Degradation Detergent Perfumery Cyclopentanol Derivatives

Extended Tenacity on Blotter vs. Unsubstituted Cyclopentanol: 2-Day Olfactory Persistence

2-Pentylcyclopentan-1-ol demonstrates a tenacity of 2 days on a smelling strip under ambient conditions, as per vendor technical specifications . In contrast, unsubstituted cyclopentanol (CAS 96-41-3) exhibits significantly lower substantivity due to its higher vapor pressure and lower molecular weight, typically evaporating within hours under similar conditions [1]. This extended tenacity directly translates to improved longevity in fine fragrances and functional products.

Fragrance Tenacity Substantivity Perfumery Performance Blotter Test

Differentiated Regulatory Safety Profile: Cleared 7/7 Human Health Endpoints vs. Non-Assessed Analogs

A 2022 RIFM safety assessment cleared 2-pentylcyclopentan-1-ol on all seven evaluated human health endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization, using a combination of target data and read-across [1][2]. In contrast, structurally related compounds such as 2-(1,1-dimethylethyl)-4-methylcyclohexan-1-ol (CAS 67634-11-1) and Jasmonol (CAS 34686-67-4) have not been subjected to the same level of comprehensive, publicly available safety review under RIFM's updated criteria [3]. This completed assessment reduces procurement risk and accelerates regulatory dossier preparation.

Fragrance Safety RIFM Assessment Toxicology Regulatory Compliance

Elevated Boiling Point and Flash Point Relative to Cyclopentanol: Improved Thermal Processing Safety

2-Pentylcyclopentan-1-ol possesses a boiling point of 212.8–222°C and a flash point of 85.5–98°C, as determined by experimental and calculated methods [1][2]. In comparison, unsubstituted cyclopentanol (CAS 96-41-3) has a boiling point of 140.4°C and a flash point of 51°C [3]. The higher thermal thresholds of 2-pentylcyclopentan-1-ol provide a wider safety margin during heated processing steps, such as hot-fill operations or compounding at elevated temperatures.

Thermal Stability Flash Point Process Safety Physicochemical Properties

Superior Green Synthesis and Biodegradability Profile: Procurement-Relevant Sustainability Metrics

2-Pentylcyclopentan-1-ol (marketed as Delphol HC®) is produced via a green synthesis route and is certified as readily biodegradable, meeting EcoIngredient Compass™ standards . In contrast, many legacy cyclopentanol derivatives and natural jasmine absolutes involve petrochemical-derived synthesis or solvent-intensive extraction with poorer environmental profiles [1]. The atmospheric half-life of the compound is estimated at 0.619 days (7.42 hours) via hydroxyl radical reaction, indicating rapid degradation and low persistence in air [2].

Green Chemistry Sustainability Biodegradability Procurement Criteria

Distinct Olfactory Profile: High Jasmine and Magnolia Character vs. Jasmonol's Green-Waxy Nuance

Sensory evaluation data indicates that 2-pentylcyclopentan-1-ol (Delphol HC®) is characterized by a dominant floral jasmine note with magnolia and tea facets and subtle fruity undertones [1]. In contrast, Jasmonol (3-methyl-2-pentylcyclopentan-1-ol, CAS 34686-67-4) is described as having a 'floral, waxy, unusual green odor' . The absence of the 3-methyl group in 2-pentylcyclopentan-1-ol eliminates the waxy-green character, resulting in a cleaner, more versatile jasmine profile suitable for a broader range of white floral accords.

Olfactory Analysis Fragrance Ingredient Sensory Evaluation Perfumery Materials

Optimal Use Cases for 2-Pentylcyclopentan-1-ol Based on Quantified Performance Differentiation


High-Performance Alkaline Cleaners and Detergents

The demonstrated alkaline stability of 2-pentylcyclopentan-1-ol (supported by vendor claims of 'superior longevity' in soap and detergent matrices [1]) makes it the preferred choice for perfuming laundry detergents, dishwashing liquids, and bar soaps where natural jasmine extracts would rapidly hydrolyze and lose fragrance. Typical use levels range from 0.5% to 5% in these applications [2].

Long-Lasting Fine Fragrances and Personal Care Products

The 2-day tenacity on blotter directly translates to enhanced fragrance longevity on skin and fabric, making 2-pentylcyclopentan-1-ol an ideal building block for eau de toilette, eau de parfum, and body lotions where sustained jasmine and magnolia notes are desired. The 95th percentile concentration in fine fragrances is 0.015% [3], but the material is often used at higher levels in functional products to achieve longevity.

Sustainability-Focused Fragrance Development

The compound's green synthesis and ready biodegradability align with the procurement criteria of leading cosmetic and household product manufacturers seeking to meet corporate sustainability targets and eco-labeling requirements (e.g., EU Ecolabel, Nordic Swan). The short atmospheric half-life (0.619 days) [4] further supports its use in products designed for minimal environmental impact.

Regulatory-Compliant Fragrance Dossier Building

The completed RIFM safety assessment covering all seven human health endpoints [5] significantly streamlines the preparation of safety dossiers for new fragrance formulations under IFRA Standards and EU Cosmetic Regulation (EC) No 1223/2009. Procurement of this compound reduces the burden of generating de novo toxicology data compared to less-studied analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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